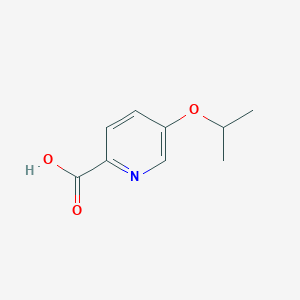

5-Isopropoxypicolinic acid

Description

Contextual Significance of Pyridine (B92270) Carboxylic Acids in Organic Chemistry

Pyridine carboxylic acids are a class of organic compounds that hold a significant position in the realm of organic chemistry. ontosight.ai These compounds are derivatives of pyridine, a six-membered heterocyclic aromatic ring containing one nitrogen atom, and feature at least one carboxylic acid group. ontosight.aiwikipedia.org The three basic isomers are picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). wikipedia.org

The presence of both the pyridine ring and the carboxylic acid group imparts these molecules with unique chemical properties. The nitrogen atom in the pyridine ring has an electron-withdrawing effect, which influences the acidity of the carboxylic acid group. solubilityofthings.com This structural feature also provides a site for potential coordination with metal ions. dovepress.com The versatility of the pyridine ring allows for substitutions at various positions, enabling the fine-tuning of a molecule's chemical and physical properties. dovepress.com This adaptability makes pyridine carboxylic acids valuable starting materials and intermediates in the synthesis of more complex molecules. Their applications span various fields, including pharmaceuticals, agrochemicals, and material science. ontosight.ai

The Picolinate (B1231196) Scaffold: A Foundation for Chemical Innovation

The picolinate scaffold, derived from picolinic acid, serves as a fundamental building block in the design and synthesis of new chemical entities. dovepress.com This scaffold is characterized by a pyridine ring with a carboxylic acid group at the 2-position. wikipedia.org This specific arrangement allows picolinic acid to act as a bidentate chelating agent, meaning it can bind to a central metal atom at two points. wikipedia.org This chelating ability is a key feature that has been exploited in various applications.

The picolinate structure is a versatile platform for chemical modification. The pyridine ring can be functionalized with different substituents to alter the molecule's steric and electronic properties. These modifications can influence the compound's reactivity, solubility, and biological interactions. The inherent reactivity of the carboxylic acid group also allows for the formation of a variety of derivatives, such as esters and amides. googleapis.com This adaptability makes the picolinate scaffold a valuable tool for chemists seeking to create novel compounds with specific functionalities. The development of new synthetic methodologies continues to expand the potential applications of picolinate-based structures in diverse areas of chemical research. nih.gov

Positioning of 5-Isopropoxypicolinic Acid within Contemporary Chemical Research

Recent research has explored the synthesis and potential utility of this compound and its derivatives. For instance, it has been mentioned in patent literature as a heterocyclic compound with potential applications in the treatment of certain infections. google.com The synthesis of this compound has been described through multi-step reaction sequences, starting from simpler picolinic acid derivatives. uni-saarland.de One reported synthesis involves the isopropylation of a 5-hydroxypicolinic acid derivative. uni-saarland.de The investigation of such compounds contributes to the broader understanding of how specific structural modifications on the picolinate scaffold can lead to new chemical entities with interesting properties.

Chemical Profile of this compound

| Property | Value |

| Molecular Formula | C₉H₁₁NO₃ |

| Appearance | Solid (form may vary) |

| Solubility | Expected to have some solubility in organic solvents and aqueous bases. |

| Reactivity | The carboxylic acid group can undergo typical reactions such as esterification and amidation. The pyridine ring can also participate in various chemical transformations. |

Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-yloxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6(2)13-7-3-4-8(9(11)12)10-5-7/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQXTTPXTATBGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CN=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619654 | |

| Record name | 5-[(Propan-2-yl)oxy]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832714-60-0 | |

| Record name | 5-[(Propan-2-yl)oxy]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 5 Isopropoxypicolinic Acid

Direct Synthetic Pathways to 5-Isopropoxypicolinic Acid

The direct synthesis of this compound can be achieved through multi-step total synthesis or by functional group interconversions on a pre-existing pyridine (B92270) scaffold.

Multi-step Total Synthesis Approaches

Multi-step synthesis is a cornerstone of organic chemistry, allowing for the construction of complex molecules from simpler starting materials. vapourtec.commsu.edu This approach involves a sequence of reactions, such as condensations and cyclizations, to build the desired molecular framework. researchgate.neted.gov For pyridine derivatives like this compound, a common strategy involves the construction of the pyridine ring itself. For instance, a Hantzsch-type pyridine synthesis or similar methodologies could be adapted. These reactions typically involve the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia (B1221849) to form a dihydropyridine (B1217469), which is then oxidized to the aromatic pyridine ring. dovepress.com Subsequent functionalization at the 5-position with an isopropoxy group and conversion of another substituent to a carboxylic acid at the 2-position would complete the synthesis.

Functional Group Interconversions on Pyridine Scaffolds

An alternative and often more direct approach is the modification of a commercially available or readily synthesized pyridine derivative. ub.eduresearchgate.net This strategy, known as functional group interconversion, leverages the existing pyridine core and focuses on altering the substituents. For this compound, a common starting material is 5-hydroxypicolinic acid. The synthesis proceeds via a Williamson ether synthesis, where the hydroxyl group is deprotonated by a base, and the resulting alkoxide is reacted with an isopropyl halide (e.g., 2-bromopropane) to introduce the isopropoxy group. google.com

Synthesis of Ester Derivatives: Case Study of Methyl 5-Isopropoxypicolinate

Ester derivatives of carboxylic acids are important intermediates in organic synthesis, often serving as protecting groups or for purification purposes. The methyl ester of this compound, methyl 5-isopropoxypicolinate, is a key example.

Esterification Reaction Mechanisms and Optimization

The conversion of a carboxylic acid to an ester is known as esterification. A widely used method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, typically sulfuric acid or hydrochloric acid. chemguide.co.ukmdpi.com The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed. olabs.edu.ingoogle.com

In a typical procedure for the synthesis of methyl 5-isopropoxypicolinate, this compound is dissolved in methanol (B129727), and a catalytic amount of a strong acid is added. The mixture is then heated to reflux to facilitate the reaction. google.com Optimization of the reaction conditions, such as temperature, reaction time, and catalyst loading, is crucial for maximizing the yield of the ester. researchgate.net

Another common method for synthesizing methyl 5-isopropoxypicolinate starts from methyl 5-hydroxypicolinate. In this approach, the hydroxyl group is alkylated using 2-bromopropane (B125204) in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF) and acetonitrile (B52724) (ACN). The mixture is heated to drive the reaction to completion. google.com

| Starting Material | Reagents | Product |

| This compound | Methanol, Acid catalyst | Methyl 5-isopropoxypicolinate |

| Methyl 5-hydroxypicolinate | 2-Bromopropane, K2CO3, DMF/ACN | Methyl 5-isopropoxypicolinate |

Regioselective Halogenation Reactions on Picolinate (B1231196) Ring Systems

Halogenated pyridine derivatives are valuable precursors for a wide range of cross-coupling reactions, enabling the introduction of various functional groups. The regioselectivity of halogenation is a critical aspect of these synthetic transformations. mdpi.com

Bromination Protocols for Substituted Picolinic Acids (e.g., Methyl 5-bromo-6-isopropoxypicolinate)

The bromination of substituted picolinate esters can be achieved using various brominating agents. The position of bromination is directed by the electronic and steric effects of the existing substituents on the pyridine ring. For example, the synthesis of methyl 5-bromo-6-isopropoxypicolinate would involve the regioselective bromination of methyl 6-isopropoxypicolinate.

Common brominating agents include N-bromosuccinimide (NBS) or elemental bromine. vulcanchem.comchemicalbook.com The reaction conditions, such as the choice of solvent and temperature, are optimized to ensure high regioselectivity and yield. For instance, electrophilic aromatic substitution with bromine often occurs at positions that are electronically activated and sterically accessible. In the case of a picolinate ester, the ester group is an electron-withdrawing group and a meta-director, while an alkoxy group is an electron-donating group and an ortho-, para-director. The interplay of these directing effects, along with steric hindrance, will determine the site of bromination.

Elucidation of Chemical Transformations and Reaction Mechanisms

Carboxylic Acid Group Reactivity Profiles

The carboxylic acid group at the C-2 position of the pyridine (B92270) ring is a primary site for a variety of chemical transformations. Its reactivity is characteristic of other carboxylic acids but is also influenced by the adjacent ring nitrogen.

The carboxyl group of 5-isopropoxypicolinic acid readily undergoes nucleophilic acyl substitution. In these reactions, a nucleophile replaces the hydroxyl (-OH) portion of the carboxylic acid. A prominent example is Fischer-Speier esterification, where the acid reacts with an alcohol under acidic catalysis to form an ester and water. chemguide.co.ukolabs.edu.in The reaction is reversible and typically requires heating with a strong acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk

The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol, acting as a nucleophile, then attacks this carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. olabs.edu.in

This reactivity extends to other nucleophiles. For instance, the methyl ester of this compound, methyl 5-isopropoxypyridine-2-carboxylate, can be synthesized by reacting the parent acid with methanol (B129727) in the presence of thionyl chloride. google.com This ester can then undergo further nucleophilic acyl substitution. A documented example is its reaction with hydrazine (B178648) hydrate (B1144303), which yields 5-isopropoxypicolinic hydrazide, a key intermediate in the synthesis of other complex heterocyclic compounds. google.com Amides can also be formed through reactions with amines, often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) which activate the carboxylic acid to form a better leaving group. khanacademy.org

Table 1: Examples of Nucleophilic Acyl Substitution Reactions

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Methanol, Thionyl Chloride | Methyl 5-isopropoxypyridine-2-carboxylate | Esterification |

| Methyl 5-isopropoxypyridine-2-carboxylate | Hydrazine Hydrate | 5-Isopropoxypicolinohydrazide | Hydrazide Formation |

| Carboxylic Acid (General) | Alcohol, H₂SO₄ | Ester | Fischer Esterification chemguide.co.uk |

The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄), as milder reagents like sodium borohydride (B1222165) are generally not reactive enough to reduce carboxylic acids. masterorganicchemistry.com

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant reaction for picolinic acids and their derivatives. The thermal decarboxylation of picolinic acids in the presence of carbonyl compounds is known as the Hammick reaction. wikipedia.org The mechanism is believed to proceed through a zwitterionic intermediate that, upon heating, expels CO₂ to form a reactive ylide or carbene at the C-2 position. wikipedia.orgcdnsciencepub.com This intermediate is then trapped by an electrophile, such as an aldehyde or ketone, to form a 2-pyridyl-carbinol. wikipedia.org The presence of the ring nitrogen is crucial, as it stabilizes the negative charge that develops on the ring during the reaction. cdnsciencepub.comresearchgate.net

Studies on substituted picolinic acids show that both electron-withdrawing and electron-releasing substituents can influence the rate of decarboxylation. cdnsciencepub.com Furthermore, transition-metal-free decarboxylative arylation of 2-picolinic acids has been reported, proceeding through an N-chloro carbene intermediate to afford 2-arylpyridines. acs.org

Pyridine Ring System Reactivity and Substituent Effects

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. gcwgandhinagar.comwikipedia.org This inherent electronic nature makes it generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic aromatic substitution. wikipedia.org

Electrophilic aromatic substitution (EAS) on pyridine is significantly more difficult than on benzene. gcwgandhinagar.comwikipedia.org The reaction, when forced under harsh conditions, occurs primarily at the C-3 position. slideshare.netbhu.ac.in This is because the intermediates formed by attack at C-2 or C-4 place a positive charge on the highly electronegative nitrogen atom, which is highly unfavorable. bhu.ac.in The electron-withdrawing carboxylic acid group at C-2 further deactivates the ring towards electrophilic attack.

Conversely, the electron-deficient nature of the ring facilitates nucleophilic aromatic substitution (SNAr). wikipedia.orgwikipedia.org These reactions occur preferentially at the C-2 and C-4 positions, as the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the ring nitrogen atom, providing significant stabilization. wikipedia.orgstackexchange.com A classic example is the Chichibabin reaction, where pyridine reacts with sodium amide to form 2-aminopyridine. wikipedia.org

The substituents on the pyridine ring, the C2-carboxylic acid and the C5-isopropoxy group, have opposing electronic effects that modulate the ring's reactivity.

Carboxylic Acid Group (-COOH): As a meta-director and a strong electron-withdrawing group, it deactivates the ring for electrophilic substitution and activates it for nucleophilic substitution.

Isopropoxy Group (-OCH(CH₃)₂): This is an alkoxy group, which acts as an activating group and an ortho-, para-director in electrophilic aromatic substitution. mdpi.com This is due to its strong electron-donating resonance effect (+M), where a lone pair from the oxygen atom can be delocalized into the ring, which outweighs its electron-withdrawing inductive effect (-I). mdpi.com

In this compound, the isopropoxy group at C-5 would direct incoming electrophiles to the C-4 and C-6 positions. However, the powerful deactivating effect of the pyridine nitrogen and the C-2 carboxyl group means that electrophilic substitution remains challenging. For nucleophilic attack, the electron-donating nature of the isopropoxy group would slightly decrease the reactivity of the ring compared to an unsubstituted pyridine, but the C-2 and C-6 positions remain the most likely sites for attack due to activation by the ring nitrogen and the carboxyl group.

Isopropoxy Group Chemical Manipulations

The isopropoxy group is an ether linkage and its primary chemical manipulation involves cleavage of the C-O bond. Aryl-alkyl ethers are generally stable but can be cleaved under specific, often harsh, conditions. Standard reagents for ether cleavage include strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃). This dealkylation reaction would convert the isopropoxy group back to a hydroxyl group, yielding 5-hydroxypicolinic acid.

The synthesis of related compounds often involves the reverse reaction: the alkylation of a hydroxyl group. uni-saarland.de For instance, the synthesis of 4-isopropoxypicolinic acid has been achieved through the isopropylation of a 4-hydroxy precursor. uni-saarland.de This indicates that the formation and cleavage of the isopropoxy ether linkage are key potential transformations for this class of molecules.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 5-Isopropoxypicolinic hydrazide |

| 5-Hydroxypicolinic acid |

| Methyl 5-isopropoxypyridine-2-carboxylate |

| 2-arylpyridines |

| 2-pyridyl-carbinol |

| 2-aminopyridine |

| 4-isopropoxypicolinic acid |

| Boron tribromide |

| Dicyclohexylcarbodiimide |

| Hydrazine hydrate |

| Hydrogen bromide |

| Lithium aluminum hydride |

| Sodium amide |

| Sodium borohydride |

| Sulfuric acid |

Mechanistic Investigations of Complex Transformations Involving this compound

The pyridine scaffold of this compound can participate in various complex, multi-component reactions, provided the necessary functionalities are present or introduced.

Mannich-type Reactions: The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. wikipedia.orgresearchgate.net The reaction involves an aldehyde (like formaldehyde), a primary or secondary amine, and a compound with an active (acidic) hydrogen. lscollege.ac.in

The general mechanism proceeds through the formation of an electrophilic iminium ion from the amine and aldehyde. This ion then reacts with the enol form of the active hydrogen compound to form the C-C bond. wikipedia.org For a derivative of this compound to participate directly as the active hydrogen component, it would require a position on the pyridine ring to be sufficiently activated for deprotonation and subsequent nucleophilic attack, which is generally not the case. Alternatively, the carboxylic acid could be transformed into a ketone, which could then act as the active hydrogen compound.

Pictet-Spengler Reaction: The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines. wikipedia.orgnumberanalytics.com It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.org The reaction can be considered a special case of the Mannich reaction. wikipedia.org

The key steps are:

Formation of a Schiff base (imine) from the β-arylethylamine and the carbonyl compound.

Protonation of the imine to form a highly electrophilic iminium ion.

Intramolecular electrophilic attack by the electron-rich aryl ring onto the iminium ion.

Deprotonation to restore aromaticity and yield the final heterocyclic product.

For a molecule derived from this compound to undergo a Pictet-Spengler reaction, it would need to be converted into a β-arylethylamine. For example, the carboxylic acid could be reduced to an alcohol, converted to a halide, then a nitrile, reduced to an amine, and coupled with a suitable aromatic group. The pyridine ring itself could act as the aromatic component, although its electron-deficient nature compared to rings like indole (B1671886) would likely necessitate harsher reaction conditions or activation. wikipedia.org

| Reaction | Key Reactants | Key Intermediate | Product Class |

| Mannich Reaction | Aldehyde, Amine, Active Hydrogen Compound | Iminium Ion | β-Amino Carbonyl (Mannich Base) |

| Pictet-Spengler Reaction | β-arylethylamine, Aldehyde/Ketone | Iminium Ion | Tetrahydroisoquinoline or Tetrahydro-β-carboline |

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bonds are formed in a single operation without isolating intermediates. nih.gov These sequences offer significant advantages in terms of efficiency, atom economy, and environmental impact by reducing the number of purification steps and the use of solvents and reagents. nih.govmdpi.com

Cascade reactions can be initiated by various means, including changes in reaction conditions or the action of a catalyst that triggers subsequent transformations. princeton.edu They are classified based on their mechanism, such as nucleophilic, electrophilic, radical, or pericyclic cascades. nih.gov

While no specific cascade reactions involving this compound are documented, its structure offers potential for such synthetic design. For example, a reaction sequence could be envisioned where derivatization of the carboxylic acid introduces a new reactive center, which could then participate in an intramolecular cyclization onto the pyridine ring, triggered by a single catalytic event. The synthesis of complex dinitroalkanes from aliphatic aldehydes via a three-step cascade catalyzed by a buffer and an amino acid demonstrates the power of this approach in building molecular complexity from simple precursors. rsc.org

Imines, or Schiff bases, are key intermediates in both the Mannich and Pictet-Spengler reactions. Their formation is reversible, and they can be hydrolyzed back to the parent amine and carbonyl compound, typically in the presence of aqueous acid. masterorganicchemistry.commasterorganicchemistry.com The stability of an imine bond is pH-dependent; it is generally more stable at physiological pH but hydrolyzes readily in acidic environments. researchgate.net

The mechanism for the acid-catalyzed hydrolysis of an imine is essentially the reverse of its formation and involves the following steps: masterorganicchemistry.commasterorganicchemistry.com

Protonation: The nitrogen atom of the imine is protonated by an acid (e.g., H₃O⁺), forming a more electrophilic iminium ion.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbon of the C=N bond. This forms a tetrahedral intermediate known as a carbinolamine.

Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom.

Elimination: The lone pair on the oxygen atom assists in the elimination of the neutral amine as a leaving group, forming a protonated carbonyl group (an oxonium ion).

Deprotonation: A water molecule removes a proton from the oxonium ion, yielding the final ketone or aldehyde and regenerating the acid catalyst.

The rate-determining step can vary depending on the pH. At highly acidic pH, the breakdown of the tetrahedral carbinolamine intermediate is often rate-limiting, whereas at moderately acidic to neutral pH, the initial attack by water on the protonated imine can be the slowest step. masterorganicchemistry.com

Advanced Spectroscopic and Structural Characterization in Chemical Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Atom Connectivity and Stereochemistry

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

While specific spectra for 5-Isopropoxypicolinic acid are not widely available in peer-reviewed literature, the expected chemical shifts (δ) in Proton (¹H) and Carbon-¹³ (¹³C) NMR spectra can be reliably predicted based on the analysis of similar structures, such as picolinic acid and its derivatives, as well as standard substituent effects. oregonstate.educarlroth.com

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The carboxylic acid proton typically appears as a very broad singlet far downfield. The pyridine (B92270) ring protons will appear in the aromatic region, with their shifts influenced by the electron-donating isopropoxy group and the electron-withdrawing carboxylic acid group. The isopropoxy group itself will present a septet for the methine proton and a doublet for the two equivalent methyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for functional groups. carlroth.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -COOH | > 12.0 | Broad Singlet |

| H-6 (Pyridine) | 8.2 - 8.4 | Doublet (d) |

| H-4 (Pyridine) | 7.8 - 8.0 | Doublet of Doublets (dd) |

| H-3 (Pyridine) | 7.3 - 7.5 | Doublet (d) |

| -OCH(CH₃)₂ | 4.6 - 4.8 | Septet (sept) |

| -OCH(CH₃)₂ | 1.3 - 1.5 | Doublet (d) |

Carbon-¹³ (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum will display a signal for each of the nine unique carbon atoms. The carbonyl carbon of the carboxylic acid is expected at the lowest field. The six carbons of the pyridine ring have characteristic shifts for aromatic systems, modified by the substituents. oregonstate.edulibretexts.org The isopropoxy group will show two signals corresponding to its methine and methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for functional groups. oregonstate.edulibretexts.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 165 - 175 |

| C-5 (Pyridine) | 155 - 165 |

| C-2 (Pyridine) | 148 - 152 |

| C-6 (Pyridine) | 145 - 150 |

| C-4 (Pyridine) | 120 - 125 |

| C-3 (Pyridine) | 115 - 120 |

| -OCH(CH₃)₂ | 70 - 75 |

| -OCH(CH₃)₂ | 20 - 25 |

To unambiguously assign the predicted NMR signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, it would show correlations between the adjacent protons on the pyridine ring (H-3 with H-4, and H-4 with H-6), confirming their relative positions. It would also show a clear correlation between the methine and methyl protons of the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., H-6 to C-6, methine H to methine C).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is crucial for connecting the different fragments of the molecule. Key correlations would include the one between the methine proton of the isopropoxy group and the C-5 carbon of the pyridine ring, confirming the position of the ether linkage. Correlations from the pyridine protons (H-3, H-4, H-6) to the carboxylic carbon (C=O) would also be expected, solidifying the assignment of the entire structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from the carboxylic acid and the substituted pyridine ring. msu.edulibretexts.org The most prominent feature is typically the very broad O-H stretching band of the hydrogen-bonded carboxylic acid. libretexts.org The carbonyl (C=O) stretch gives a strong, sharp absorption. msu.edu

Raman Spectroscopy: As a complementary technique, Raman spectroscopy detects vibrations that induce a change in the molecule's polarizability. academie-sciences.fr For this compound, symmetric vibrations, such as the aromatic ring breathing modes, are expected to be particularly strong. While the C=O stretch is visible, it is typically less intense than in the IR spectrum. Raman is especially useful for analyzing solid samples and low-frequency modes that can provide information about the crystal lattice. azom.com

Table 3: Predicted Vibrational Frequencies for this compound Predicted values are based on characteristic group frequencies. msu.edulibretexts.orgvscht.cz

| Functional Group Vibration | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Strong, Broad | Weak |

| C-H stretch (Aromatic) | 3000-3100 | Medium | Strong |

| C-H stretch (Aliphatic) | 2850-3000 | Medium | Medium |

| C=O stretch (Carboxylic Acid) | 1700-1730 | Strong | Medium |

| C=C, C=N stretch (Aromatic Ring) | 1400-1600 | Medium-Strong | Strong |

| C-O-C stretch (Ether) | 1200-1300 | Strong | Medium |

| O-H bend (Carboxylic Acid) | 910-950 | Medium, Broad | Weak |

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. savemyexams.com

For this compound, with the molecular formula C₉H₁₁NO₃, the exact monoisotopic mass can be calculated. HRMS analysis would be expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) that matches this theoretical value to within a few parts per million (ppm), unequivocally confirming the molecular formula. nih.govuni-saarland.de

Table 4: Predicted HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₁NO₃ |

| Monoisotopic Mass | 181.0739 u |

| Expected Accuracy | < 5 ppm |

In addition to the molecular ion, mass spectrometry provides structural information through fragmentation patterns. Key predicted fragments for this compound would result from the cleavage of the ether and carboxylic acid bonds.

Table 5: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion Structure | Neutral Loss | Predicted m/z |

| [M - COOH]⁺ | -COOH | 136 |

| [M - OCH(CH₃)₂]⁺ | -OCH(CH₃)₂ | 122 |

| [M - C₃H₇]⁺ | -C₃H₇ | 138 |

X-ray Crystallography: Unraveling Solid-State Architectures

X-ray crystallography provides the definitive, atomic-level three-dimensional structure of a compound in its solid state. Although a crystal structure for this compound has not been reported in the public domain, analysis of related picolinic acid derivatives allows for a detailed prediction of its solid-state characteristics. nih.goviucr.org

The molecular structure would be defined by the geometry of the substituted pyridine ring and the relative orientations of the carboxylic acid and isopropoxy substituents. The crystal packing would be primarily governed by strong intermolecular hydrogen bonds and other weaker interactions. It is highly probable that the carboxylic acid groups would form centrosymmetric dimers via strong O-H···O hydrogen bonds, a common and highly stable motif for carboxylic acids in the solid state. iucr.org

Carboxylic Acid Conformation: The carboxylic acid group is typically coplanar or nearly coplanar with the pyridine ring to maximize conjugation, but steric hindrance can cause some twisting.

Isopropoxy Conformation: The C-O-C bond of the ether has rotational freedom, and the orientation of the isopropyl group will be adopted to minimize steric clashes with adjacent molecules in the crystal lattice.

The interplay of strong hydrogen-bonding motifs (like the acid dimers) and weaker interactions (such as C-H···O or C-H···π contacts) dictates the final molecular packing. nih.gov Studies on similar rod-like molecules show that these interactions guide the assembly into layered or herringbone structures. mdpi.com The flexible isopropoxy group would likely occupy voids within the framework established by the more rigid, hydrogen-bonded pyridine-carboxylic acid units.

Analysis of Non-Covalent Interactions in Crystal Lattices (e.g., Hydrogen Bonding, Pi-Stacking)

In the absence of specific experimental data for this compound, a predictive analysis based on its molecular structure can be made. The molecule possesses key functional groups that are prone to forming significant non-covalent interactions:

Hydrogen Bonding: The carboxylic acid group (-COOH) is a strong hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). The pyridine nitrogen atom also acts as a hydrogen bond acceptor. It is highly probable that in the solid state, strong hydrogen bonds would form between the carboxylic acid moieties of adjacent molecules, potentially leading to the formation of dimeric structures or extended chains. The general representation of such an interaction is R-C(O)O-H···N(pyridine) or R-C(O)O-H···O=C(R)-OH.

Pi-Stacking: The pyridine ring is an aromatic system capable of engaging in π-π stacking interactions. These interactions would likely involve the parallel or offset stacking of pyridine rings from neighboring molecules, contributing to the stabilization of the crystal lattice. The strength and geometry of these interactions are influenced by the electronic nature of the ring and its substituents.

To provide a concrete analysis, detailed research findings from a single-crystal X-ray diffraction study would be required. Such a study would yield precise measurements of bond lengths, bond angles, and intermolecular distances, allowing for the quantitative characterization of the non-covalent interactions.

Table 1: Potential Hydrogen Bonding Parameters in this compound (Hypothetical)

| Donor | Acceptor | H···A Distance (Å) | D-H···A Angle (°) | Type of Interaction |

| O-H (Carboxyl) | O=C (Carboxyl) | Data Not Available | Data Not Available | Intermolecular |

| O-H (Carboxyl) | N (Pyridine) | Data Not Available | Data Not Available | Intermolecular |

| C-H (Pyridine) | O (Carboxyl) | Data Not Available | Data Not Available | Weak Intermolecular |

| C-H (Isopropoxy) | O (Carboxyl) | Data Not Available | Data Not Available | Weak Intermolecular |

Table 2: Potential π-Stacking Parameters in this compound (Hypothetical)

| Interacting Rings | Centroid-to-Centroid Distance (Å) | Interplanar Angle (°) | Slip Angle (°) | Type of Stacking |

| Pyridine-Pyridine | Data Not Available | Data Not Available | Data Not Available | e.g., Parallel-displaced, T-shaped |

Without experimental crystallographic data, a definitive and detailed analysis of the non-covalent interactions in the crystal lattice of this compound remains speculative. Further experimental research is necessary to elucidate the precise solid-state structure of this compound.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in dissecting the electronic characteristics and reactive nature of 5-Isopropoxypicolinic acid. These theoretical explorations offer predictions and explanations for the molecule's fundamental properties.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For picolinic acid and its derivatives, DFT calculations, often combined with a basis set such as 6-31G(2df,p) or cc-pVTZ, are employed to determine optimized molecular geometries and a variety of electronic properties. figshare.comchemrxiv.org These properties include the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MESP). mdpi.com The energy gap between the HOMO and LUMO is a crucial parameter, as it provides insights into the molecule's chemical reactivity and stability. mdpi.com For instance, a smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com

DFT calculations can also elucidate how substituents, like the isopropoxy group at the 5-position of the picolinic acid ring, influence the electronic properties of the entire molecule. nih.gov The isopropoxy group, being an electron-donating group, is expected to increase the electron density on the pyridine (B92270) ring, which in turn can affect its reactivity and interaction with other molecules. The calculated electronic properties, such as dipole moment and polarizability, provide a quantitative measure of the molecule's response to an external electric field. figshare.commdpi.com

Table 1: Calculated Electronic Properties of a Related Picolinic Acid Derivative (Glu-Ureido)

| Property | Value | Unit |

|---|---|---|

| Dipole Moment (µtot) | 2.54 | Debye |

| Polarizability (αtot) | 137.927 | esu |

| First Hyperpolarizability (βtot) | 144.328 | esu |

| HOMO-LUMO Energy Gap | 5.91 | eV |

This table is based on data for a related derivative and serves as an illustrative example of properties that can be calculated using DFT. mdpi.com

Theoretical studies using DFT are pivotal in mapping out reaction mechanisms, such as the deprotonation of picolinic acid and its derivatives. researchgate.net These calculations can determine the pKa values associated with the loss of a proton from the carboxylic acid group and any other acidic protons, providing a quantitative measure of acidity. researchgate.net The mechanism of deprotonation is often complex and can involve multiple steps, including the formation of intermediates and transition states. researchgate.netresearchgate.net

For hydroxypicolinic acids, which are related to this compound, DFT studies have shown that deprotonation can be followed by intramolecular proton transfer (IPT) reactions, leading to the formation of zwitterionic species. researchgate.net The relative stability of the neutral, anionic, and zwitterionic forms can be evaluated, and the energy barriers for these transformations can be calculated. These theoretical investigations reveal that the position of the substituent on the pyridine ring significantly influences the preferred deprotonation pathway and the stability of the resulting species. researchgate.net Similar computational approaches could be applied to this compound to understand its acid-base chemistry and potential for zwitterion formation.

Quantum chemical calculations are also a valuable tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models. For instance, time-dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra, providing information about the electronic transitions within the molecule. chemrxiv.orgresearchgate.net This can help in understanding the effect of the isopropoxy substituent on the absorption wavelengths.

Furthermore, calculations can predict other molecular properties such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts and coupling constants. chemrxiv.org By comparing calculated and experimental NMR data, the conformational preferences of the molecule in solution can be determined. chemrxiv.org These predictive capabilities are essential for characterizing new compounds and for interpreting experimental spectroscopic data.

Molecular Modeling and Dynamics Simulations

While quantum chemistry focuses on the electronic level, molecular modeling and dynamics simulations provide insights into the behavior of this compound on a larger scale, considering its flexibility and interactions with its environment.

The isopropoxy group attached to the picolinic acid core has rotational freedom, leading to the existence of different conformers or rotamers. wikipedia.org Conformational analysis aims to identify the stable conformations of the molecule and to determine their relative energies, thereby constructing an energy landscape. ethz.ch This can be achieved through systematic searches of the conformational space or through molecular dynamics simulations.

The energy landscape reveals the preferred shapes of the molecule and the energy barriers between different conformations. wikipedia.orgethz.ch For a molecule like this compound, the orientation of the isopropoxy group relative to the pyridine ring will be a key conformational feature. The interplay of steric and electronic effects will determine the most stable conformers. Understanding the conformational preferences is crucial as different conformers can exhibit different chemical reactivity and biological activity.

Table 2: Example of Conformational Energy Differences

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Anti | ~0 |

| Gauche | 0.9 |

| Eclipsed (Me/H) | ~3.5 |

| Eclipsed (Me/Me) | ~5 |

This table illustrates typical energy differences between conformers of a simple molecule like butane (B89635) and is provided as a conceptual example. wikipedia.org

The behavior of this compound can be significantly influenced by the solvent in which it is dissolved. nih.gov Molecular dynamics (MD) simulations are a powerful technique to study these solvent effects explicitly. ethz.chwikipedia.org In an MD simulation, the motion of the solute molecule and a large number of solvent molecules are simulated over time, allowing for the observation of how the solvent interacts with the solute and influences its conformation and dynamics. ethz.ch

Ligand-Metal Coordination Chemistry: Theoretical Aspects

The ability of this compound to form complexes with metal ions is a key area of its chemistry. Like other picolinic acid derivatives, it possesses nitrogen and oxygen atoms that can act as electron donors, making it a bidentate ligand capable of forming stable chelate rings with a central metal ion. Theoretical and computational chemistry provide powerful tools to investigate and predict the nature of these interactions at an atomic level.

Computational Studies of Chelation Behavior with Metal Ions

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the chelation behavior of ligands like this compound. These studies allow researchers to model the geometric and electronic structure of the resulting metal complexes. The primary binding sites for this ligand are the nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated carboxyl group, which together form a stable five-membered ring upon coordination with a metal ion.

While specific computational studies focused exclusively on this compound are not widely available in the public literature, the established methodologies provide a clear framework for how its chelation would be analyzed. The isopropoxy group at the 5-position, while not directly involved in chelation, influences the electronic properties of the pyridine ring through inductive and steric effects, which can subtly alter the binding affinity and geometry of the metal complex compared to unsubstituted picolinic acid.

Predictive Models for Complex Stability and Geometry

Predicting the stability and geometry of metal complexes is a significant goal of computational chemistry, as it can guide the synthesis of new materials and agents for various applications. For ligands like this compound, predictive models are typically built upon two main approaches: quantum mechanical calculations and quantitative structure-property relationship (QSPR) models, often enhanced by machine learning.

Quantum mechanical methods, such as DFT, can be used to calculate the binding energies or Gibbs free energies of complexation for a series of metal ions. A higher binding energy indicates a more stable complex. By comparing the calculated energies for different metals, a theoretical stability order, akin to the empirical Irving-Williams series, can be established.

Table 1: Hypothetical DFT-Calculated Parameters for Metal Complexes of this compound

| Metal Ion | Predicted Coordination Geometry | Calculated Binding Energy (kcal/mol) | M-N Bond Length (Å) | M-O Bond Length (Å) |

| Cu(II) | Distorted Octahedral | -450 | 2.01 | 1.95 |

| Ni(II) | Octahedral | -425 | 2.08 | 2.02 |

| Zn(II) | Tetrahedral/Octahedral | -410 | 2.10 | 2.05 |

| Co(II) | Octahedral | -400 | 2.12 | 2.08 |

| Mn(II) | Octahedral | -380 | 2.20 | 2.15 |

Note: The data in this table is hypothetical and serves to illustrate the type of information generated from DFT calculations. It is based on general principles of coordination chemistry and is not from published research on this specific compound.

QSPR and machine learning models offer a complementary approach. These models establish a statistical relationship between the structural features of a ligand (descriptors) and the experimental or calculated stability constants (log β) of its metal complexes. For this compound, relevant descriptors would include electronic properties (e.g., atomic charges, dipole moment) and topological indices derived from its molecular graph. By training a model on a large dataset of known metal-ligand complexes, it becomes possible to predict the stability constants for new complexes, such as those formed with this compound, with a reasonable degree of accuracy. These predictive tools are invaluable for screening potential ligands for specific applications, such as metal sequestration or catalysis, before undertaking laborious experimental synthesis and characterization.

5 Isopropoxypicolinic Acid As a Chemical Synthon in Organic Synthesis

Role as a Precursor for Diverse Heterocyclic Frameworks

The pyridine (B92270) core of 5-isopropoxypicolinic acid makes it an excellent starting point for the synthesis of a wide array of heterocyclic compounds. The strategic placement of its functional groups allows for a variety of chemical transformations, leading to the formation of novel and structurally diverse molecules.

Building Blocks for Pyridine-Based Scaffolds in Organic Synthesis

The pyridine scaffold is a ubiquitous structural motif found in numerous biologically active compounds and functional materials. This compound can be utilized as a fundamental building block to construct more elaborate pyridine-based structures. The carboxylic acid group at the 2-position can readily undergo esterification, amidation, or conversion to other functional groups, while the isopropoxy group at the 5-position can influence the electronic properties of the ring and serve as a handle for further modifications. The pyridine nitrogen itself can be a site for N-oxide formation or quaternization, further expanding the synthetic possibilities. For instance, the modification of picolinic acid derivatives has been a strategy to develop new molecules with potential applications in various fields. pensoft.netnih.gov The synthesis of diverse heterocyclic frameworks often employs strategic reactions like the Diels-Alder strategy to build complex polycyclic systems. rsc.org

Strategies for Constructing Complex Molecular Architectures through Derivatization

The derivatization of this compound is a key strategy for constructing complex molecules. The carboxylic acid and the pyridine ring offer multiple avenues for chemical modification.

Modification of the Carboxylic Acid Group: The carboxyl group can be converted into a variety of other functional groups. For example, it can be transformed into esters, amides, or acid chlorides. These derivatives can then participate in a wide range of coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. The synthesis of novel picolinic acid derivatives often starts with modifications at this position to explore their potential activities. pensoft.net

Substitution on the Pyridine Ring: While the 5-position is occupied by the isopropoxy group, the remaining positions on the pyridine ring can potentially undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the directing effects of the existing substituents. This allows for the introduction of additional functional groups, further increasing the molecular complexity.

Modification of the Isopropoxy Group: The isopropoxy group can be cleaved to yield the corresponding 5-hydroxypicolinic acid, which can then be used as a precursor for a variety of other 5-substituted derivatives through etherification or other reactions.

These derivatization strategies provide a versatile toolkit for chemists to build intricate molecular architectures starting from the relatively simple this compound.

Design and Synthesis of Modified Picolinate (B1231196) Derivatives for Specific Chemical Purposes

The design and synthesis of modified picolinate derivatives are often driven by the need for molecules with specific functions. icj-e.orgegrassbcollege.ac.in For example, in the field of medicinal chemistry, picolinate derivatives have been explored for their potential biological activities. acs.org By systematically modifying the structure of this compound, chemists can fine-tune the electronic and steric properties of the resulting molecules to optimize their interaction with biological targets or to achieve desired chemical properties.

The synthesis of these modified derivatives often involves multi-step reaction sequences. For instance, the carboxylic acid of this compound can be coupled with various amines to generate a library of amides. Alternatively, the pyridine ring can be functionalized to introduce substituents that can modulate the compound's properties. The choice of synthetic route and the specific modifications are guided by the intended application of the final product.

Below is a table summarizing various picolinic acid derivatives and their synthetic modifications for specific purposes:

| Parent Compound | Modification Strategy | Resulting Derivative Class | Intended Purpose | Reference |

| Picolinic Acid | Esterification and Amidation | Picolinate Esters and Amides | Anticancer Activity | pensoft.net |

| 2-Picolinic Acid | Substitution at the 6-position with aryl groups | 6-Aryl-2-picolinates | Herbicidal Activity | nih.gov |

| Picolinic Acid | Formation of organometallic complexes | Osmium(II) Arene Picolinate Complexes | Anticancer Agents | acs.org |

Advanced Methodological Considerations in Chemical Research

Automation and High-Throughput Synthesis Strategies for Picolinic Acid Derivatives

The modern chemical laboratory is increasingly turning to automation and high-throughput strategies to accelerate research and development. For picolinic acid derivatives, these technologies offer a pathway to rapidly synthesize and screen libraries of compounds, optimizing reaction conditions and discovering novel structures with desired properties.

Automated synthesis platforms can perform entire chemical synthesis processes, from reagent addition to work-up and purification, with minimal human intervention. These systems enhance the reproducibility and reliability of syntheses. For instance, a fully automated, multi-step continuous flow synthesis has been developed for imidazo[1,2-a]pyridine-2-carboxylic acids, demonstrating the potential for rapid production of complex heterocyclic molecules starting from simple precursors. nih.gov Such systems, often based on microreactors or flow chemistry, provide significant advantages, including superior heat transfer, efficient reagent mixing, and the ability to safely handle hazardous intermediates. nih.gov

Flow chemistry, or continuous flow processing, is particularly well-suited for the synthesis of pyridine (B92270) derivatives. numberanalytics.com It allows for the precise control of reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. beilstein-journals.org This methodology has been successfully applied to the Bohlmann–Rahtz pyridine synthesis and the Hantzsch dihydropyridine (B1217469) synthesis in microwave flow reactors, enabling one-step preparations without the need to isolate intermediates. beilstein-journals.org These automated and flow-based approaches are instrumental in constructing libraries of picolinic acid derivatives for high-throughput screening, which is essential in fields like drug discovery and materials science. nih.govrsc.org

Table 1: Advantages of Automated and Flow Synthesis in Picolinic Acid Derivative Research

| Feature | Advantage in Picolinic Acid Derivative Synthesis |

| Enhanced Control | Precise management of temperature, pressure, and stoichiometry leads to higher yields and purities. |

| Increased Speed | Rapid reaction screening and library generation accelerates the discovery process. nih.gov |

| Improved Safety | Enclosed systems minimize exposure to hazardous reagents and allow for safer handling of exothermic reactions. numberanalytics.com |

| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production is more straightforward than with traditional batch methods. numberanalytics.com |

| Reproducibility | Automated systems eliminate variations from human error, ensuring consistent results. |

Development of Novel Catalytic Systems for Picolinate (B1231196) Chemistry

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for advancing the chemistry of picolinates. Research efforts are focused on creating catalysts that are not only highly efficient and selective but also reusable and environmentally benign.

Heterogeneous catalysts, which exist in a different phase from the reactants, are particularly attractive because they can be easily separated from the reaction mixture and recycled. numberanalytics.com For pyridine synthesis, solid-supported catalysts, including those based on zeolites and metal-organic frameworks (MOFs), have shown significant promise. numberanalytics.com For example, a packed-bed microreactor using titanium silicalite (TS-1) as a catalyst with hydrogen peroxide has been employed for the N-oxidation of pyridine derivatives, offering a green and highly efficient alternative to traditional batch reactors. organic-chemistry.org

In the context of the Bohlmann-Rahtz pyridine synthesis, Lewis acid catalysis has been explored to develop new one-pot methodologies. figshare.com This includes the use of tetranuclear coordination clusters as mixed-metal Lewis acid catalysts for the cyclodehydration step. figshare.com Furthermore, the synthesis of various picolinic acid derivatives has been achieved from catechols using catechol 2,3-dioxygenase, showcasing an enzymatic approach to building the picolinic acid scaffold.

A significant advancement in picolinate synthesis involves a palladium-catalyzed alkoxycarbonylation of aromatic iodides. This method allows for the regioselective preparation of various hydroxytyrosol (B1673988) (HT) and tyrosol (T) esters, which are derivatives of picolinic acid, under mild conditions. The use of a solid carbon monoxide source, Mo(CO)₆, instead of hazardous gaseous CO, enhances the safety and sustainability of the process.

Table 2: Comparison of Catalytic Systems for Picolinate and Pyridine Synthesis

| Catalytic System | Type | Advantages | Example Application |

| Titanium Silicalite (TS-1) | Heterogeneous | Reusable, enables use of H₂O₂ as a green oxidant, high efficiency. organic-chemistry.org | N-oxidation of pyridine derivatives in a flow reactor. organic-chemistry.org |

| Lewis Acids | Homogeneous/Heterogeneous | Can enable one-pot, multi-component reactions. figshare.com | Bohlmann-Rahtz pyridine synthesis. figshare.com |

| Palladium Complexes | Homogeneous | High regioselectivity, mild reaction conditions. | Alkoxycarbonylation to form picolinate esters. |

| Enzymes (e.g., Dioxygenases) | Biocatalyst | High specificity, environmentally benign conditions. | Synthesis of picolinic acids from catechols. |

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding the development of synthetic routes for picolinic acid derivatives, aiming to reduce the environmental impact of chemical manufacturing. These principles focus on aspects such as waste reduction, use of safer chemicals, and energy efficiency.

Solvent Selection and Waste Minimization in Synthesis

One of the core tenets of green chemistry is the use of safer and more environmentally friendly solvents. In the synthesis of picolinic acid derivatives, traditional volatile organic solvents are often replaced with greener alternatives. Research has demonstrated the utility of cyclopentyl methyl ether (CPME), a biomass-derived solvent, in the palladium-catalyzed synthesis of picolinate esters.

Flow chemistry and microwave-assisted synthesis are key technologies that contribute to waste minimization. beilstein-journals.org Continuous flow reactors use significantly smaller volumes of solvent compared to batch processes and allow for the telescoping of reaction steps, which avoids the need for intermediate work-ups and purifications, thereby reducing solvent consumption and waste generation. nih.govorganic-chemistry.org For instance, a one-step synthesis of pyridines in a microwave flow reactor has been shown to be highly efficient. beilstein-journals.org

Reactive extraction is another sustainable technique for recovering picolinic acid, which can utilize non-toxic, natural diluents. This method is crucial for reducing the toxicity problems associated with conventional extraction solvents.

Table 3: Examples of Green Solvents and Their Applications

| Solvent | Type | Application in Pyridine/Picolinate Chemistry |

| Water | Green Solvent | Can be used in certain organocatalytic and enzymatic reactions. |

| Ethanol | Bio-renewable | Used as a solvent in the synthesis of picolinic acid derivatives. pensoft.net |

| Cyclopentyl Methyl Ether (CPME) | Bio-derived | Employed in Pd-catalyzed alkoxycarbonylation reactions. |

| Ionic Liquids | Low-volatility | Used as media for biocatalytic esterification to produce picolinate derivatives. |

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Syntheses with high atom economy are central to green chemistry as they minimize the generation of byproducts. Multi-component, one-pot reactions are particularly effective in this regard. The Bohlmann–Rahtz pyridine synthesis, for example, can be performed as a one-pot, three-component reaction, which is inherently more atom-economical than a multi-step synthesis with protection and deprotection steps. figshare.com

Reaction efficiency is also significantly enhanced by modern synthesis techniques. The use of continuous flow reactors can lead to higher yields in shorter reaction times due to superior mixing and heat transfer. nih.govbeilstein-journals.org For example, the complete conversion of bromopyruvic acid to an imidazo[1,2-a]pyridine-2-carboxylic acid derivative was achieved within 10 minutes in a preheated microreactor. nih.gov Similarly, microwave-assisted synthesis has been shown to accelerate reactions for preparing various pyridine derivatives, including those with total regiocontrol. figshare.com

A specific synthesis route for a derivative of 5-Isopropoxypicolinic acid involves the reaction of methyl 5-isopropoxypyridine-2-carboxylate with hydrazine (B178648) hydrate (B1144303) in methanol (B129727) at 70°C for 5 hours, which resulted in a 92% yield of 5-isopropoxypicolinic hydrazide. google.com This high-yield transformation is an example of an efficient reaction step that could be part of a larger, sustainable synthesis plan for related compounds.

Table 4: Strategies for Improving Reaction Efficiency in Picolinate Synthesis

| Strategy | Description | Impact on Efficiency |

| One-Pot Reactions | Multiple reaction steps are carried out in a single reactor without isolating intermediates. | Increases overall yield, reduces solvent waste and time. figshare.com |

| Flow Chemistry | Reactions are performed in a continuously flowing stream. | Shorter reaction times, higher yields, improved process control. nih.govbeilstein-journals.org |

| Microwave-Assisted Synthesis | Uses microwave radiation to heat reactions. | Drastically reduces reaction times and can improve yields. beilstein-journals.orgfigshare.com |

| Catalyst Optimization | Developing highly active and selective catalysts. | Increases reaction rates and product selectivity, often under milder conditions. organic-chemistry.org |

Emerging Avenues and Future Research Perspectives in Picolinic Acid Chemistry

Exploration of Undiscovered Chemical Transformations and Reactivity Patterns

While the fundamental reactivity of the picolinic acid scaffold is established, the influence of substituents, such as the 5-isopropoxy group, on its chemical behavior remains an area ripe for exploration. The isopropoxy group, being moderately electron-donating and sterically significant, can be expected to modulate the electronic and steric environment of the pyridine (B92270) ring, thereby influencing reaction pathways and product distributions.

Future research could focus on several key areas:

Novel Coupling Reactions: Expanding the scope of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at positions 3, 4, and 6 of the 5-isopropoxypicolinic acid ring. The electronic nature of the isopropoxy group could influence the oxidative addition and reductive elimination steps in catalytic cycles.

Directed C-H Functionalization: Investigating regioselective C-H activation directed by the carboxylate and isopropoxy groups. This approach offers a more atom-economical route to complex derivatives compared to traditional methods requiring pre-functionalized starting materials.

Photocatalysis and Electrochemistry: Exploring novel transformations under photocatalytic or electrochemical conditions. These methods can provide access to unique reactivity patterns, such as radical-mediated reactions, that are not achievable through conventional thermal methods.

A comparative analysis of potential reactivity between picolinic acid and its 5-isopropoxy derivative highlights the subtle yet significant influence of the alkoxy substituent.

| Reaction Type | Picolinic Acid Reactivity | Anticipated Influence of 5-Isopropoxy Group |

| Electrophilic Aromatic Substitution | Deactivated ring, substitution is difficult. | The electron-donating isopropoxy group may slightly activate the ring towards electrophiles, potentially altering regioselectivity. |

| Nucleophilic Aromatic Substitution | Activated towards nucleophiles, especially at positions 4 and 6. | The steric bulk of the isopropoxy group at position 5 might hinder nucleophilic attack at adjacent positions. |

| Decarboxylation (e.g., Hammick reaction) | Undergoes decarboxylative condensation with carbonyl compounds. wikipedia.org | The electronic effect of the isopropoxy group is expected to have a minimal direct impact on this reaction mechanism. |

| Amide Bond Formation | The carboxylic acid readily forms amides via standard coupling reagents. nih.gov | No significant impact on the reactivity of the carboxylic acid group itself is expected. |

Leveraging Machine Learning for Synthetic Route Prediction

The synthesis of complex heterocyclic molecules like this compound and its derivatives can be a convoluted process. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate the vast landscape of chemical reactions and predict optimal synthetic pathways. nih.gov

Retrosynthesis, the process of breaking down a target molecule into simpler precursors, has traditionally been the domain of expert chemists. nih.gov However, computer-aided synthesis planning (CASP) tools are increasingly proficient. For niche areas of chemistry, such as specific heterocyclic systems, the performance of these models can be hampered by low data availability. chemrxiv.orgox.ac.ukchemrxiv.org A technique known as transfer learning can overcome this by training a baseline model on a large, general reaction dataset and then fine-tuning it on a smaller, more specific dataset of interest, such as heterocycle formation reactions. nih.govchemrxiv.org

For a molecule like this compound, an ML-driven approach would involve:

Data Curation: Compiling a comprehensive dataset of reactions involving substituted pyridines, picolinic acids, and related heterocyclic compounds.

Model Training: Utilizing graph neural networks (GNNs) or transformer-based models to learn the underlying rules of chemical reactivity and retrosynthetic disconnections from the curated data. nih.govchemrxiv.org

Route Prediction: Inputting the structure of this compound or a desired derivative into the trained model to generate a ranked list of plausible synthetic routes.

Experimental Validation: Synthesizing the target molecule in the laboratory based on the top-ranked predicted routes to validate the model's accuracy.

| Machine Learning Model Component | Role in Synthetic Prediction for this compound |

| Input Data | Structure of this compound; database of known reactions for pyridines, alkoxy-aromatics, and carboxylic acids. |

| Algorithm (e.g., GNN, Transformer) | Learns chemical patterns and reaction rules to identify valid retrosynthetic disconnections. nih.govnih.gov |

| Prediction Output | A tree of possible synthetic pathways, ranked by plausibility, estimated yield, or step count. |

| Validation Step | Laboratory synthesis to confirm the feasibility and efficiency of the predicted optimal route. |

This computational approach not only accelerates the discovery of new synthetic methods but also has the potential to uncover non-intuitive pathways that might be overlooked by human chemists.

Interdisciplinary Approaches in Materials Science for Chemical Applications

The unique structural features of this compound—a rigid pyridine backbone, a versatile carboxylic acid chelating group, and a tunable isopropoxy functional group—make it an attractive building block in materials science. Picolinic acid and its derivatives are well-known for their ability to form stable complexes with a wide variety of metal ions. drugbank.comorientjchem.org This chelating property is fundamental to their application in creating advanced materials.

Future interdisciplinary research could explore the use of this compound in:

Metal-Organic Frameworks (MOFs): The compound can serve as an organic linker to construct porous, crystalline MOFs. The isopropoxy group could project into the pores of the MOF, tuning its hydrophobicity, guest-molecule affinity, and catalytic activity. Recent research has demonstrated the use of picolinic acid derivatives in synthesizing novel nanoporous heterogeneous catalysts. rsc.orgresearchgate.net

Coordination Polymers: Formation of one-, two-, or three-dimensional coordination polymers with unique photoluminescent, magnetic, or electronic properties. The size and conformation of the isopropoxy group can influence the packing and dimensionality of the resulting polymer.

Functional Coatings and Sensors: Immobilizing the molecule onto surfaces to create functional coatings. The picolinic acid moiety could act as a recognition site for specific metal ions, forming the basis of a chemical sensor. The change in the material's properties (e.g., color, fluorescence) upon metal binding would signal the presence of the target analyte.

| Application Area | Role of this compound | Potential Tunable Property |

| Metal-Organic Frameworks (MOFs) | Organic linker connecting metal nodes. | Pore size, surface chemistry, guest selectivity. rsc.org |

| Coordination Polymers | Ligand coordinating to metal centers. | Luminescence, magnetic susceptibility, conductivity. |

| Chemical Sensors | Surface-immobilized metal ion receptor. | Selectivity and sensitivity for target metal ions. |

| Catalysis | Component of a heterogeneous catalyst. nih.gov | Catalytic activity and substrate specificity. |

By combining the synthetic versatility of this compound with principles from materials science and engineering, novel materials with tailored properties and functions can be developed for a wide range of applications.

Q & A

Q. How can researchers design longitudinal studies to assess the long-term stability of this compound in various formulations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.